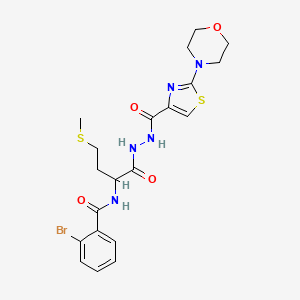![molecular formula C11H18BrNO3 B13559748 tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . This compound is known for its potential biological activity and applications in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoacetyl)cyclobutane under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its potential biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-(2-bromoacetyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- N-Boc-2-bromoethyl-amine
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific cyclobutyl and bromoacetyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18BrNO3 |
|---|---|
Molekulargewicht |
292.17 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-11(5-4-6-11)8(14)7-12/h4-7H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
BXODIXUXUYVIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
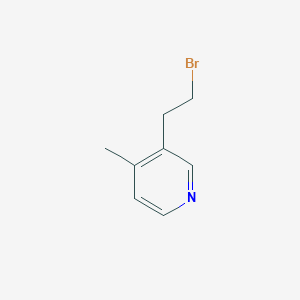

![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
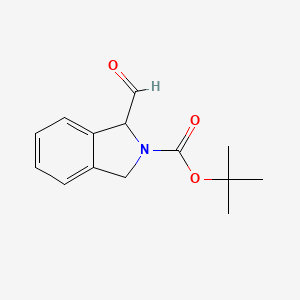
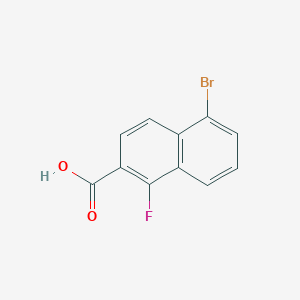
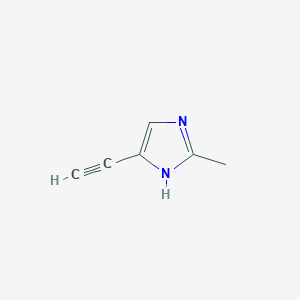
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)

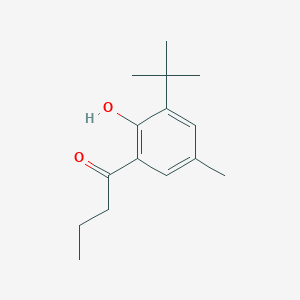
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
